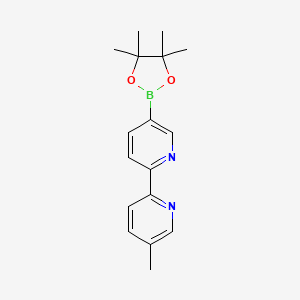

6-(5-Methylpyridin-2-yl)pyridine-3-boronic acid pinacol ester

Description

6-(5-Methylpyridin-2-yl)pyridine-3-boronic acid pinacol ester is a boronic ester derivative featuring a bicyclic pyridine scaffold with a methyl-substituted pyridyl moiety at the 6-position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . Its pinacol ester group enhances solubility in organic solvents, facilitating handling in synthetic workflows.

Properties

IUPAC Name |

2-(5-methylpyridin-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BN2O2/c1-12-6-8-14(19-10-12)15-9-7-13(11-20-15)18-21-16(2,3)17(4,5)22-18/h6-11H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYSBTORYMXYEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=NC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(5-Methylpyridin-2-yl)pyridine-3-boronic acid pinacol ester is a boronic acid derivative that has garnered interest for its potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features two pyridine rings and a boronic acid group protected by a pinacol ester, which enhances its stability and reactivity. The general structure can be depicted as follows:

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C12H14BNO2 |

| Molecular Weight | 218.06 g/mol |

| Functional Groups | Boronic acid, pyridine |

| Common Applications | Organic synthesis, medicinal chemistry |

Boronic acids, including this compound, are known to interact with various biological targets. They can form reversible covalent bonds with serine residues in proteins, inhibiting enzymatic activity. This property is particularly useful in drug design for targeting proteases and other enzymes involved in disease processes.

Potential Biological Targets

- Protease Inhibition : Boronic acids have been shown to inhibit proteasome activity, which is critical in cancer therapy.

- Antimicrobial Activity : Certain boron-containing compounds exhibit antibacterial properties against resistant strains of bacteria.

Case Studies

- Anticancer Activity : Research indicates that similar boronic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies on benzoxaboroles show promising results against multi-drug resistant strains of Plasmodium falciparum, suggesting potential applications in treating resistant infections .

- Alzheimer's Disease : Compounds with similar structural features have been explored for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to Alzheimer's disease progression. These findings suggest that this compound may also exhibit neuroprotective effects .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester | Contains piperidine | Enhanced solubility and bioactivity |

| 6-(1-Piperazinyl)pyridine-3-boronic acid pinacol ester | Incorporates piperazine ring | Potential for improved therapeutic effects |

| Benzoxaboroles | Boron-containing compounds | Antimicrobial and anticancer properties |

Research Findings

Recent studies emphasize the importance of the boron moiety in drug design. Boronic acids have been implicated in the development of various therapeutic agents due to their ability to modulate biological pathways effectively. The unique structural characteristics of this compound may provide novel interactions with biological targets, warranting further investigation.

Stability and Reactivity Studies

Investigations into the stability of this compound under physiological conditions are crucial for assessing its viability as a drug candidate. Preliminary data suggest that its reactivity with electrophiles could lead to significant biological interactions, although more detailed studies are necessary to elucidate these pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Similar compounds are primarily pyridine-3-boronic acid pinacol esters with variations in substituent groups. Key structural analogs include:

Key Observations :

Reactivity in Cross-Coupling Reactions

The target compound’s 5-methylpyridin-2-yl group provides a rigid bicyclic structure, which may enhance regioselectivity in couplings compared to simpler analogs. For example:

- Miyaura-Suzuki Reactions : 6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester (CAS 933986-97-1) exhibits slower coupling kinetics due to steric hindrance, whereas 5-methoxy derivatives (CAS 445264-60-8) react faster due to electronic activation .

- Biological Activity: Boronic esters with formyl groups (e.g., compounds 29–30 in ) inhibit penicillin-binding protein 1b (PBP1b), while acetylated analogs (e.g., compound 31) are inactive.

Commercial Availability and Purity

- 6-(5-Methylpyridin-2-yl)pyridine-3-boronic acid pinacol ester: Not explicitly listed in the evidence, but analogs like 2-methylpyridine-5-boronic acid pinacol ester (CAS 610768-32-6) are available at >97% purity, priced at JPY 35,000/25g .

- Specialized Derivatives: 6-(N-Boc-methylamino)-5-methylpyridine-3-boronic acid pinacol ester (CAS 1032758-82-9) is sold at €141–348, highlighting the premium for protected amines .

Q & A

Q. What synthetic strategies are optimal for preparing 6-(5-methylpyridin-2-yl)pyridine-3-boronic acid pinacol ester, and how can reaction yields be maximized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(dppf)Cl₂) and aryl halides or triflates as coupling partners. Key parameters for yield optimization include:

- Catalyst loading : 1–5 mol% Pd(dppf)Cl₂ ensures efficient coupling while minimizing side reactions .

- Base selection : Potassium phosphate or sodium carbonate in THF/water mixtures (3:1 v/v) is preferred for maintaining boronic ester stability .

- Temperature : Reactions at 75–90°C under inert atmosphere (e.g., N₂) improve conversion rates .

Q. How should researchers characterize this boronic ester to confirm structural integrity?

A multi-technique approach is critical:

- ¹H/¹³C NMR : Verify the absence of free boronic acid (δ ~7 ppm for B-OH in ¹H NMR) and confirm the pinacol ester moiety (δ 1.2–1.4 ppm for methyl groups) .

- LC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H⁺] for C₁₈H₂₄BN₂O₂ at 329.2 m/z) .

- X-ray crystallography : Resolve ambiguities in regiochemistry or steric hindrance from the 5-methylpyridin-2-yl substituent .

Q. What solvent systems are compatible with this boronic ester for downstream applications?

The compound is stable in anhydrous THF, DMF, or DCM but hydrolyzes in protic solvents (e.g., water, methanol). For aqueous reactions, buffered conditions (pH 7–9) minimize ester cleavage .

Advanced Research Questions

Q. How does the steric bulk of the 5-methylpyridin-2-yl group influence cross-coupling efficiency?

The methyl group at the pyridine’s 5-position introduces steric hindrance, reducing coupling rates with bulky electrophiles. Mitigation strategies include:

- Electron-deficient aryl partners : Activate electrophiles (e.g., nitro or triflate substituents) to accelerate transmetallation .

- Microwave-assisted synthesis : Shorten reaction times (e.g., 30 min at 120°C) to suppress side reactions .

- Ligand screening : Bulky phosphine ligands (e.g., SPhos) enhance selectivity for hindered substrates .

Q. What analytical methods resolve contradictions in reported reactivity data for this boronic ester?

Discrepancies in coupling yields (e.g., 69% vs. 94% in similar conditions ) arise from:

- Impurity profiles : Trace water or oxygen degrades the boronic ester; use Karl Fischer titration to confirm solvent dryness .

- Substrate pre-activation : Pre-mixing the boronic ester with Pd catalysts for 10–15 min improves reproducibility .

- In situ monitoring : Reaction progress via ¹¹B NMR detects intermediates (δ 28–32 ppm for boronate complexes) .

Q. How can computational modeling predict the regioselectivity of this compound in multi-component reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. Key considerations:

Q. What stability challenges arise during long-term storage, and how are they addressed?

The pinacol ester is hygroscopic and prone to hydrolysis. Best practices include:

- Storage : Argon-purged vials at –20°C with desiccants (e.g., molecular sieves) .

- Stability assays : Periodic HPLC analysis (e.g., every 3 months) monitors degradation (retention time shifts indicate hydrolysis) .

Methodological Notes

- Contradictory data analysis : Compare reaction conditions (e.g., solvent purity, Pd source) across studies to isolate variables affecting reproducibility .

- Advanced applications : This boronic ester is pivotal in synthesizing polycyclic heteroaromatics for drug discovery (e.g., kinase inhibitors) and organic electronics (e.g., electron-transport materials) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.